molecular formula C19H21N3O2 B6427770 N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-2-phenylbutanamide CAS No. 2034544-44-8

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-2-phenylbutanamide

Cat. No.: B6427770
CAS No.: 2034544-44-8
M. Wt: 323.4 g/mol
InChI Key: JQBRBVLWRSVUMJ-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-2-phenylbutanamide is a synthetic organic compound characterized by a unique hybrid structure combining heterocyclic and amide functionalities. Its molecular architecture includes:

  • Furan-2-yl group: A five-membered oxygen-containing aromatic ring, often associated with bioactivity in medicinal chemistry .
  • 1H-pyrazol-1-yl group: A nitrogen-containing heterocycle known for its role in modulating pharmacokinetic properties, such as metabolic stability and binding affinity .
  • 2-phenylbutanamide backbone: A branched amide chain with a phenyl substituent, which may influence solubility and membrane permeability.

For instance, pyrazole and furan derivatives are frequently explored in drug discovery due to their versatile interactions with biological targets .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-2-16(15-8-4-3-5-9-15)19(23)20-14-17(18-10-6-13-24-18)22-12-7-11-21-22/h3-13,16-17H,2,14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBRBVLWRSVUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-2-phenylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a pyrazole ring, and a phenylbutanamide moiety. These structural elements are often associated with diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

The biological activity of this compound is hypothesized to involve the following mechanisms:

  • Enzyme Inhibition : Similar to other sulfonamide derivatives, it may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : The furan and pyrazole rings could interact with various receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : The structure may also confer antioxidant properties, helping to mitigate oxidative stress in cells.

Biological Activities

Recent studies have highlighted several biological activities associated with pyrazole derivatives, including:

  • Anti-inflammatory Effects : Pyrazole compounds have been shown to reduce inflammation by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
  • Antimicrobial Properties : Research indicates that pyrazole derivatives exhibit significant antimicrobial activity against various bacterial strains. The ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic processes is noteworthy .
  • Antiproliferative Effects : Some studies have reported that pyrazole-containing compounds possess antiproliferative activity against cancer cell lines, suggesting potential applications in oncology .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibition of COX enzymes leading to reduced inflammation
AntimicrobialEffective against multiple bacterial strains
AntiproliferativeInhibition of cancer cell growth

Notable Research

  • A study published in PubMed highlighted the broad spectrum of biological activities exhibited by pyrazole derivatives. It emphasized their potential as therapeutic agents due to their structural diversity and ability to modulate various biological targets .
  • Another investigation focused on the synthesis and evaluation of new pyrazole derivatives linked to different scaffolds, showcasing their antimicrobial and antiproliferative activities. These findings support the notion that modifications in the chemical structure can enhance biological efficacy .
  • A review on recent advancements in pyrazole chemistry discussed various synthetic routes and their implications for developing bioactive compounds. The review underscored the importance of exploring different substituents on the pyrazole ring to optimize biological activity.

Comparison with Similar Compounds

Table 1: Pyrazole Analogs Comparison

Property Target Compound Compound
Pyrazole Substituents Unsubstituted 3,5-bis(difluoromethyl)
Amide Chain Length Butanamide (4-carbon) Acetamide (2-carbon)
Aromatic Groups Furan-2-yl, phenyl 4-chloro-1-methylindazolyl
Potential Bioactivity Unknown Likely enzyme inhibition

Butanamide Derivatives

lists two butanamide analogs with complex substituents:

  • (S)-N-[(2S,4S,5S)-...]-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide
  • (S)-N-[(2S,4R,5S)-...]-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide

These compounds feature:

  • Hydroxy and dimethylphenoxy groups: These polar substituents likely improve aqueous solubility compared to the hydrophobic phenyl and furan groups in the target compound .
  • Tetrahydropyrimidinone ring: A urea-like moiety that may enhance hydrogen-bonding interactions with biological targets.

Table 2: Butanamide Derivatives Comparison

Property Target Compound Compounds
Key Substituents Furan, pyrazole, phenyl Hydroxy, dimethylphenoxy
Solubility Likely moderate High (due to polar groups)
Structural Complexity Moderate High (multiple stereocenters)

Furan-Containing Compounds

describes compounds with furan cores, such as N,N-Dimethyl(5-{...}furan-2-yl)methanamine N-oxide. Key contrasts include:

  • Dimethylamino groups: These substituents introduce basicity, which may alter ionization states under physiological conditions compared to the neutral pyrazole and phenyl groups in the target compound .

Amide Linkage Variations

details the synthesis of a benzamide derivative with a triazole group. Unlike the target compound’s butanamide chain, this analog uses a benzamide backbone conjugated to a triazole ring. The triazole’s rigidity may restrict conformational flexibility, impacting target selectivity .

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